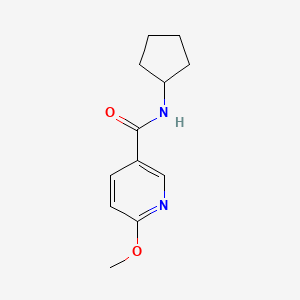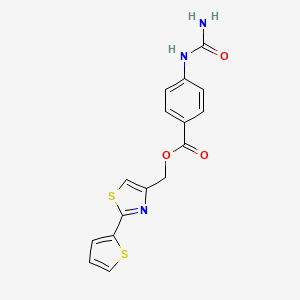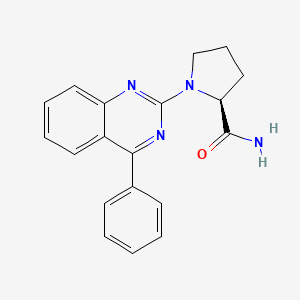![molecular formula C19H17ClN4O2 B7519605 (3-chlorophenyl)-[4-(1H-indazole-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7519605.png)
(3-chlorophenyl)-[4-(1H-indazole-3-carbonyl)piperazin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-chlorophenyl)-[4-(1H-indazole-3-carbonyl)piperazin-1-yl]methanone, also known as JNJ-40411813, is a novel compound that has been synthesized for scientific research purposes. This compound is a selective antagonist of the dopamine D2 and D3 receptors, and it has been shown to have potential applications in the treatment of various neurological and psychiatric disorders.
作用机制
(3-chlorophenyl)-[4-(1H-indazole-3-carbonyl)piperazin-1-yl]methanone acts as a competitive antagonist at the dopamine D2 and D3 receptors, blocking the binding of dopamine and other ligands to these receptors. This results in a decrease in the activity of the dopaminergic system, which is thought to be involved in the pathophysiology of several neuropsychiatric disorders.
Biochemical and Physiological Effects
(3-chlorophenyl)-[4-(1H-indazole-3-carbonyl)piperazin-1-yl]methanone has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to decrease the release of dopamine in the striatum, a brain region involved in reward processing. It has also been shown to decrease the activity of the mesolimbic dopamine system, which is thought to be involved in addiction and reward-seeking behavior.
实验室实验的优点和局限性
(3-chlorophenyl)-[4-(1H-indazole-3-carbonyl)piperazin-1-yl]methanone has several advantages for use in lab experiments. It has high affinity and selectivity for the dopamine D2 and D3 receptors, making it a useful tool for investigating the role of these receptors in neuropsychiatric disorders. However, one limitation of this compound is that it is relatively new, and its effects in humans are not yet well understood.
未来方向
There are several potential future directions for research involving (3-chlorophenyl)-[4-(1H-indazole-3-carbonyl)piperazin-1-yl]methanone. One area of interest is the potential use of this compound in the treatment of addiction and other neuropsychiatric disorders. Another area of interest is the investigation of the role of dopamine receptors in the regulation of mood and motivation, and the potential use of (3-chlorophenyl)-[4-(1H-indazole-3-carbonyl)piperazin-1-yl]methanone in the development of new treatments for depression and other mood disorders. Finally, further studies are needed to investigate the safety and efficacy of this compound in humans, and to determine its potential for use in clinical settings.
合成方法
The synthesis of (3-chlorophenyl)-[4-(1H-indazole-3-carbonyl)piperazin-1-yl]methanone involves several steps, starting with the reaction of 3-chlorophenylacetonitrile with 1H-indazole-3-carboxylic acid to form 3-(1H-indazol-3-yl)-3-oxopropanenitrile. This intermediate is then reacted with piperazine and 2,2,2-trifluoroethanol to form the final product, (3-chlorophenyl)-[4-(1H-indazole-3-carbonyl)piperazin-1-yl]methanone.
科学研究应用
(3-chlorophenyl)-[4-(1H-indazole-3-carbonyl)piperazin-1-yl]methanone has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have high affinity and selectivity for the dopamine D2 and D3 receptors, which are involved in the regulation of mood, motivation, and reward. This compound has been used in various animal models to investigate the role of dopamine receptors in addiction, depression, and schizophrenia.
属性
IUPAC Name |
(3-chlorophenyl)-[4-(1H-indazole-3-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2/c20-14-5-3-4-13(12-14)18(25)23-8-10-24(11-9-23)19(26)17-15-6-1-2-7-16(15)21-22-17/h1-7,12H,8-11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETDDRCXAWKOSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)Cl)C(=O)C3=NNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(5-bromothiophen-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7519525.png)

![1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide](/img/structure/B7519542.png)


![N-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methylphenyl]acetamide](/img/structure/B7519574.png)


![3-[4-[(1,3-Benzodioxole-5-carbonylamino)sulfamoyl]phenyl]propanoic acid](/img/structure/B7519592.png)
![(3-Chlorophenyl)-[4-(2-hydroxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7519599.png)
![2-methylbutyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7519606.png)

